REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4](O)=[O:5].C(=O)([O-])[O-].[K+].[K+].CI.C1(C)C=CC=CC=1>O>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[CH2:4][OH:5] |f:1.2.3|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)O)C(=CC=C1)C
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Name
|
|
Quantity
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9.18 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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8.28 mL
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Type
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reactant
|
Smiles
|
CI
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the organic layer was washed with 3% K2CO3, 1N HCl, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
|
The oily residue was redissolved in dry THF (135 ml)
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Type
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ADDITION
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Details
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added to LiAIH4 (3.7 g, 99.8 mmol)
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Type
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STIRRING
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Details
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stirred for 4 hours in an ice bath
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Duration
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4 h
|
Type
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ADDITION
|
Details
|
To the reaction mixture was added 1N HCl
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was used without further purification
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |